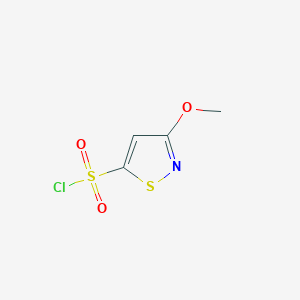
3-甲氧基-1,2-噻唑-5-磺酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-1,2-thiazole-5-sulfonyl chloride is a versatile chemical compound with the molecular formula C₄H₄ClNO₃S₂ and a molecular weight of 213.7 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals. It is known for its unique structure, which includes a thiazole ring, making it a valuable building block for various chemical syntheses .
科学研究应用
3-Methoxy-1,2-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1,2-thiazole-5-sulfonyl chloride typically involves the reaction of 3-methoxy-1,2-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The process involves the following steps:
Starting Material: 3-Methoxy-1,2-thiazole.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is usually conducted at low temperatures to prevent decomposition and to control the exothermic nature of the reaction.
Product Isolation: The product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-Methoxy-1,2-thiazole-5-sulfonyl chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
化学反应分析
Types of Reactions
3-Methoxy-1,2-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and dimethylformamide.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 3-Methoxy-1,2-thiazole-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The thiazole ring also contributes to the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
1,3-Thiazole-5-sulfonyl chloride: Similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
2-Methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride: Contains a tosyl group instead of a methoxy group, leading to different chemical properties and uses.
4-Methyl-1,3-thiazole-5-sulfonyl chloride:
Uniqueness
3-Methoxy-1,2-thiazole-5-sulfonyl chloride is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity in certain chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous .
属性
IUPAC Name |
3-methoxy-1,2-thiazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S2/c1-9-3-2-4(10-6-3)11(5,7)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPBFOPYGWNPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
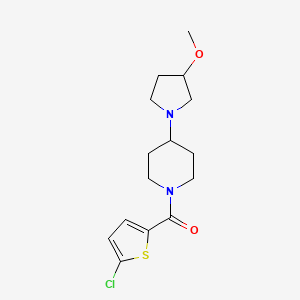
![N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2511768.png)
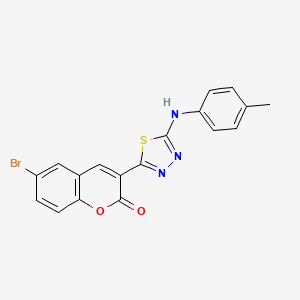
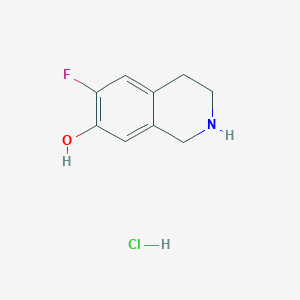
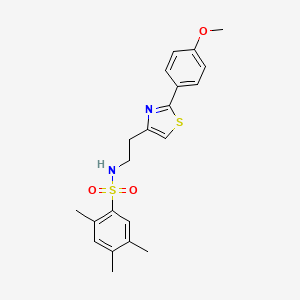
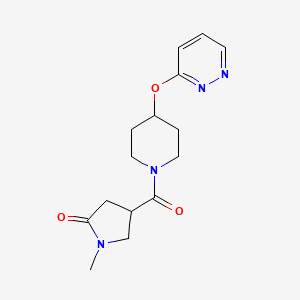
![tert-butyl 3-{hexahydro-1H-furo[3,4-c]pyrrole-5-carbonyl}piperidine-1-carboxylate](/img/structure/B2511777.png)
![Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate](/img/structure/B2511779.png)
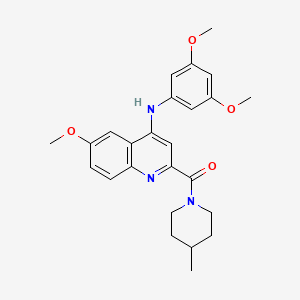
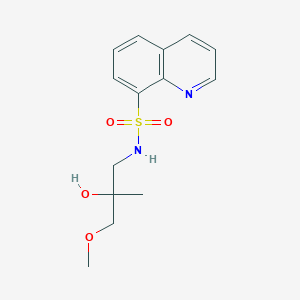
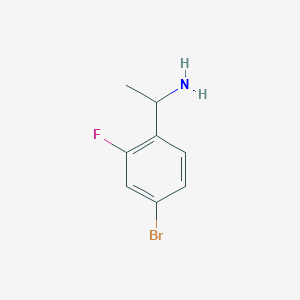

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511787.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2511788.png)
